N-(4-chloro-2-cyanophenyl)acetamide
Description
N-(4-Chloro-2-cyanophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a chlorine atom at the para-position and a cyano group at the ortho-position. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of its substituents, which can influence electronic distribution, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62g/mol |
IUPAC Name |
N-(4-chloro-2-cyanophenyl)acetamide |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3,(H,12,13) |
InChI Key |
DFMKFKOKYCOMHD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C#N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The compound 2-chloro-N-(4-cyanophenyl)acetamide differs from the target molecule only in the positions of the chloro and cyano groups, which can significantly alter electronic effects and steric interactions.
- Hybrid Scaffolds: Pyridine-linked analogs (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) demonstrate enhanced binding to viral proteases via heteroaromatic interactions .
Pharmacological Activity Profiles
Table 2: Comparative Pharmacological Data
Key Observations :
- MAO Inhibition : Acetamide derivatives with para-chlorophenyl groups exhibit potent MAO-A inhibition, suggesting that the target compound may share similar activity due to structural homology .
- Antiviral Potential: Pyridine-containing analogs (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) show strong binding to SARS-CoV-2 protease, highlighting the role of cyano groups in enhancing affinity .
Physicochemical and Crystallographic Properties
- Crystal Packing Effects: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct lattice parameters influenced by electron-withdrawing groups, suggesting that the ortho-cyano and para-chloro substituents in the target compound may similarly affect crystallinity and solubility .
Q & A
Q. What are the primary synthetic routes for N-(4-chloro-2-cyanophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloroacetylation of 4-chloro-2-cyanoaniline using chloroacetyl chloride in anhydrous dichloromethane under reflux, followed by purification via recrystallization (e.g., ethanol/water mixtures). Optimization includes controlling stoichiometry (1:1.2 molar ratio of aniline to chloroacetyl chloride) and reaction temperature (40–60°C). Monitoring by TLC or HPLC ensures completion .
Q. How is structural integrity confirmed after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, acetamide carbonyl at δ 168–170 ppm) .
- IR : Stretching vibrations for C≡N (~2240 cm) and amide C=O (~1650 cm) .
- X-ray crystallography : For unambiguous confirmation, as seen in related compounds like 2-chloro-N-(4-fluorophenyl)acetamide, where intramolecular C–H···O interactions stabilize the structure .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer :
- LogP : Predicted ~2.1 (via software like ACD/Labs), indicating moderate hydrophobicity.
- pKa : The cyano group (electron-withdrawing) lowers the pKa of the acetamide NH (~8.5–9.0), affecting protonation in biological assays.
- Stability: Susceptible to hydrolysis under acidic/basic conditions; store at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., ambiguous coupling constants or carbonyl shifts) are resolved via single-crystal X-ray diffraction. For example, in 2-chloro-N-(2,4-dichlorophenyl)acetamide, synperiplanar N–H and anti C=O conformations were confirmed, clarifying spectral interpretations . Use SHELXL for refinement, ensuring R-factors < 0.05 and data-to-parameter ratios > 8.4 for reliability .
Q. What strategies validate biological activity mechanisms, such as enzyme inhibition?
- Methodological Answer :
- Enzyme assays : Measure IC values using fluorogenic substrates (e.g., acetylcholinesterase inhibition assays at λ 380 nm, λ 460 nm) .
- Molecular docking : Compare binding poses with known inhibitors (e.g., AutoDock Vina, using PDB structures like 4EY7).
- SAR studies : Modify substituents (e.g., replacing Cl with F or CN) to assess activity trends, as demonstrated in N-(2-chloro-4-fluorophenyl) analogs .
Q. How do intermolecular interactions in the solid state impact formulation development?
- Methodological Answer : Hydrogen bonding (e.g., N–H···O) and π-π stacking in crystals affect solubility and melting points. For this compound, predict packing motifs using Mercury software and correlate with dissolution rates. Differential scanning calorimetry (DSC) can identify polymorphs, as seen in analogs with melting points 155–162°C .
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